molecular formula C25H22FNO4 B1310844 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid CAS No. 331763-70-3

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid

Cat. No. B1310844
M. Wt: 419.4 g/mol
InChI Key: LTBGWPINKRNSDL-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid” is a chemical compound with the molecular formula C25H22FNO4 . It is also known as "®-a-(Fmoc-amino)-4-fluoro-benzenebutanoic acid" . The compound is often stored in a sealed, dry environment at 2-8°C .


Molecular Structure Analysis

The compound has a chiral center, which is indicated by the “®” in its name. This means it has a non-superimposable mirror image. The compound also contains a fluorenylmethyloxycarbonyl (Fmoc) group and a 4-fluorophenyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 419.45 . It has a high GI absorption and is a substrate for P-glycoprotein. It is also an inhibitor of several cytochrome P450 enzymes, including CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . The compound is moderately soluble, with a log S (ESOL) of -5.22 .

Scientific Research Applications

Biomass-Derived Chemicals for Drug Synthesis

Levulinic acid (LEV) and its derivatives, which share functional group characteristics with the compound of interest, highlight the potential of biomass-derived chemicals in drug synthesis. These compounds can directly synthesize drugs or synthesize related derivatives more specifically used in drug synthesis. This approach can reduce drug synthesis costs, simplify synthesis steps, and has applications in cancer treatment and medical materials (Zhang et al., 2021).

Antimicrobial and Antiviral Activities

Compounds similar to the one of interest have been found to possess antimicrobial and antiviral activities. For instance, Schiff base, hydrazone, and oxime derivatives of curcumin, which could be structurally related to the compound , have shown various biological activities including antimicrobial and antiviral effects. These compounds and their metal complexes possess higher potency in biological activity, suggesting the potential of the compound of interest in similar applications (Omidi & Kakanejadifard, 2020).

Enhancing Protein Stability

The design of proteins incorporating highly fluorinated analogs of hydrophobic amino acids, including compounds with similar structural features to the one of interest, aims to create proteins with novel chemical and biological properties. Fluorination has been shown to be a general and effective strategy to enhance the stability of proteins against chemical and thermal denaturation while retaining structure and biological activity (Buer & Marsh, 2012).

Biocatalyst Inhibition Study

Understanding the inhibition of biocatalysts by carboxylic acids is crucial for developing robust microbial strains for the bio-based production of desirable chemicals. Carboxylic acids, including structurally related compounds, become inhibitory to microbes at concentrations below desired yields. Insights into the impact of these acids on microbial cell membranes and internal pH can inform metabolic engineering strategies to enhance microbial robustness (Jarboe et al., 2013).

Safety And Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBGWPINKRNSDL-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426579
Record name Fmoc-4-fluoro-D-beta-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluorophenyl)butanoic acid

CAS RN

331763-70-3
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-4-fluoro-D-beta-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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